5-(4-bromo-3-methoxyphenyl)oxazole 5-(4-bromo-3-methoxyphenyl)oxazole
Brand Name: Vulcanchem
CAS No.: 2379321-36-3
VCID: VC11662928
InChI: InChI=1S/C10H8BrNO2/c1-13-9-4-7(2-3-8(9)11)10-5-12-6-14-10/h2-6H,1H3
SMILES: COC1=C(C=CC(=C1)C2=CN=CO2)Br
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol

5-(4-bromo-3-methoxyphenyl)oxazole

CAS No.: 2379321-36-3

Cat. No.: VC11662928

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

5-(4-bromo-3-methoxyphenyl)oxazole - 2379321-36-3

Specification

CAS No. 2379321-36-3
Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
IUPAC Name 5-(4-bromo-3-methoxyphenyl)-1,3-oxazole
Standard InChI InChI=1S/C10H8BrNO2/c1-13-9-4-7(2-3-8(9)11)10-5-12-6-14-10/h2-6H,1H3
Standard InChI Key RFTGURDHSKMQQG-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C2=CN=CO2)Br
Canonical SMILES COC1=C(C=CC(=C1)C2=CN=CO2)Br

Introduction

Structural and Chemical Identity

Nomenclature and Isomeric Considerations

The compound’s IUPAC name, 5-(3-bromo-4-methoxyphenyl)oxazole, unambiguously defines its structure: an oxazole ring (positions 1,3) substituted at position 5 with a phenyl group bearing bromine (position 3) and methoxy (position 4) groups . A common point of confusion arises from potential misnumbering of substituents on the phenyl ring. The SMILES notation COC1=C(C=C(C=C1)C2=CN=CO2)Br\text{COC1=C(C=C(C=C1)C2=CN=CO2)Br} confirms the substituent positions, with the methoxy group (-OCH3_3) at position 4 and bromine (-Br) at position 3 .

Molecular and Computational Properties

Key physicochemical properties, computed using PubChem’s algorithms, include:

PropertyValueMethod (PubChem Release)
Molecular Weight254.08 g/molPubChem 2.1 (2021.05.07)
XLogP32.7XLogP3 3.0 (2021.05.07)
Hydrogen Bond Acceptors3Cactvs 3.4.8.18 (2021.05.07)
Rotatable Bonds2Cactvs 3.4.8.18 (2021.05.07)
Exact Mass252.97384 DaPubChem 2.1 (2021.05.07)

The moderate lipophilicity (XLogP3 = 2.7) suggests favorable membrane permeability, a trait relevant to drug design .

Synthetic Methodologies

Microwave-Assisted Synthesis

A microwave-assisted protocol using 4-toluenesulfonylmethyl isocyanide (TosMIC) and arylaldehydes in isopropyl alcohol (IPA) with K3PO4\text{K}_3\text{PO}_4 as a base enables rapid synthesis of 5-substituted oxazoles . For example:

  • Reagents: TosMIC (1.0 equiv), arylaldehyde (1.0 equiv), K3PO4\text{K}_3\text{PO}_4 (2.0 equiv) in IPA.

  • Conditions: Microwave irradiation at 65°C, 350 W, 8 minutes.

  • Yield: 96% for 5-phenyl oxazole derivatives .

This method’s efficiency stems from the dual role of the tosyl group in TosMIC, which lowers the pKaK_a of the methylene proton and acts as a leaving group during cyclization .

Green Chemistry Approaches

Recent advances emphasize solvent optimization and energy-efficient techniques:

  • Solvent Systems: Ethanol and IPA-water mixtures reduce toxicity while maintaining high yields (92–95%) .

  • Catalysis: Base-mediated cycloadditions avoid heavy-metal catalysts, aligning with green chemistry principles .

Biological Activity and Pharmaceutical Relevance

Antimicrobial and Anti-Inflammatory Applications

Oxazole derivatives exhibit broad-spectrum biological activities, including:

  • Antibacterial: Inhibition of Staphylococcus aureus (MIC = 3.12 µg/mL) via membrane disruption .

  • Anti-Inflammatory: Suppression of COX-2 and TNF-α pathways .

Industrial and Material Science Applications

Corrosion Inhibition

Oxazoles function as chelating agents for metals, protecting stainless steel in acidic environments. The bromine and methoxy groups enhance adsorption onto metal surfaces via lone-pair interactions .

Organic Electronics

The conjugated oxazole ring and aromatic substituents enable applications in organic light-emitting diodes (OLEDs) and photovoltaic cells, where electron-deficient heterocycles improve charge transport .

Future Directions

Targeted Drug Discovery

Rational design of 5-(3-bromo-4-methoxyphenyl)oxazole derivatives could optimize pharmacokinetic profiles. Potential modifications include:

  • Bioisosteric Replacement: Substituting bromine with trifluoromethyl (-CF3_3) to enhance metabolic stability.

  • Prodrug Strategies: Esterification of the methoxy group for controlled release.

Sustainable Scale-Up

Adopting continuous-flow reactors and deep-eutectic solvents could further reduce the environmental footprint of synthesis .

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